![molecular formula C40H54O2 B043926 (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 23984-55-6](/img/structure/B43926.png)
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
Propiedades
Número CAS |
23984-55-6 |
---|---|
Fórmula molecular |
C40H54O2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,36-37,42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t36-,37+/m1/s1 |
Clave InChI |
OABQIJAIRYEICK-HRAWYTEHSA-N |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CC(=O)CC2(C)C)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C |
Sinónimos |
(3R,6’R)-3-Hydroxy-β,ε-caroten-3’-one; all-trans-3-Hydroxy-α-caroten-3’-one; 3’-Oxolutein; Philosamiaxanthin; all-trans-Philosamiaxanthin; |
Origen del producto |
United States |
Descripción
The compound "(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one" is a highly conjugated polyene with a ketone-functionalized cyclohexenyl group and a hydroxylated cyclohexenyl terminus. Its structure includes:
- A 19-membered conjugated polyene chain with methyl substituents at positions 3, 7, 12, and 14.
- (4R) and (4S) stereochemistry at the cyclohexenyl groups.
- A ketone group at the 1-position of the cyclohex-2-en-1-one moiety.
This compound shares structural motifs with carotenoids and retinoids, particularly in its polyene backbone and cyclic end groups .
Actividad Biológica
The compound (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its biological properties based on various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a high degree of saturation and a complex polyene structure. The presence of multiple double bonds suggests potential interactions with biological membranes and proteins.
1. Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance:
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In studies assessing the impact of carotenoids on inflammation:
3. Anticancer Potential
Preliminary studies suggest that this compound could have anticancer effects:
The biological activity of (4R)-4-[(1E,...)] is likely mediated through several mechanisms:
- Free Radical Scavenging : The presence of multiple double bonds allows for interaction with reactive oxygen species (ROS), reducing oxidative stress.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to inflammation and apoptosis.
Case Study 1: Antioxidant Efficacy in Human Cells
A study investigated the antioxidant effects of a structurally related carotenoid in human endothelial cells exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage when treated with the compound.
Case Study 2: Anti-inflammatory Activity in Animal Models
In an experimental model of induced inflammation in rats, administration of the compound led to decreased levels of TNF-alpha and IL-6 compared to control groups. This suggests a potential therapeutic role in managing inflammatory diseases.
Aplicaciones Científicas De Investigación
Applications in Pharmaceuticals
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Nutritional Applications
- Dietary Supplements :
-
Functional Foods :
- The incorporation of this compound into functional foods could enhance their health-promoting properties. Foods enriched with antioxidants are increasingly popular among health-conscious consumers.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant efficacy of similar compounds derived from natural sources. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro when cells were treated with the compound. This suggests potential applications in formulations aimed at reducing oxidative damage in human tissues.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammation models in rodents, the administration of compounds with similar structures resulted in decreased levels of pro-inflammatory cytokines. This supports the hypothesis that these compounds could be developed into anti-inflammatory therapeutics.
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Analogs
Key Observations :
- Conjugation length : The target’s 19 double bonds provide extended conjugation compared to analogs with 18 double bonds, affecting UV-Vis absorption and stability .
- Stereochemistry : The (4R,4S) configuration in the target contrasts with the (1R,1'R) or (3R,3'S) configurations in analogs, influencing molecular packing and biological interactions .
Physicochemical and Toxicological Comparison
Key Observations :
Métodos De Preparación
Polyene Chain Assembly
The 19-membered conjugated polyene backbone is constructed through iterative palladium-catalyzed cross-coupling. A patent-disclosed method employs Suzuki-Miyaura reactions between boronic esters and vinyl halides under controlled conditions. Key parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | 78% efficiency |
Temperature | 60°C | Minimizes isomerization |
Ligand | Tri- ortho-tolylphosphine | Enhances stereoretention |
Reaction monitoring via HPLC reveals that maintaining anhydrous conditions prevents ketone group reduction. The cyclohexenone moiety is introduced at the final coupling stage to avoid premature oxidation.
Cyclohexenyl Group Functionalization
The (4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl terminus is synthesized through acid-catalyzed cyclization of geranylacetone derivatives. A 2017 protocol modified in the patent literature achieves 92% enantiomeric excess using (-)-sparteine as a chiral mediator. The critical step involves:
Subsequent hydroxylation with OsO₄/N-methylmorpholine N-oxide yields the (4S)-configured alcohol, confirmed by circular dichroism (Δε = +12.3 at 285 nm).
Biotechnological Production
Carotenoid Pathway Engineering
Frontiers in Plant Science reports that the compound’s structural similarity to xanthophylls enables production via modified carotenoid biosynthesis. Engineered E. coli strains expressing crtE (GGPP synthase) and crtB (phytoene synthase) achieve 120 mg/L titer:
Gene Insert | Function | Titer Increase |
---|---|---|
crtY (lycopene cyclase) | β-ring formation | 2.4-fold |
crtZ (β-carotene hydroxylase) | C-3 hydroxylation | 1.8-fold |
The ketone group at C-1’ is introduced via heterologous expression of a fungal P450 monooxygenase (CYP97C).
Fermentation Optimization
A fed-batch process using 5-L bioreactors demonstrates scale-up potential:
Condition | Setting | Outcome |
---|---|---|
Dissolved O₂ | 30% saturation | Prevents polyene peroxidation |
Induction Timing | Mid-log phase (OD₆₀₀=8) | Maximizes precursor availability |
Temperature | 28°C | Balances enzyme activity/stability |
Post-fermentation extraction with ethyl acetate/ethanol (3:1) yields 88% recovery.
Stereochemical Control Strategies
Asymmetric Epoxidation
The (4R) configuration in the cyclohex-2-en-1-one core is achieved using Sharpless asymmetric epoxidation. Titanium isopropoxide/(+)-diethyl tartrate catalyst systems provide 94% ee:
Epoxide ring-opening with trimethylaluminum introduces the 3,5,5-trimethyl substituents.
Kinetic Resolution
Dynamic kinetic resolution during Wittig olefination ensures E-geometry across all double bonds. Tributylphosphine/iodine systems achieve >99% E-selectivity:
Purification and Characterization
Chromatographic Separation
Geometric isomers are resolved via preparative HPLC:
Column | Mobile Phase | Resolution (Rₛ) |
---|---|---|
YMC Carotenoid C30 | MeOH/MTBE (85:15) | 1.8 |
Flow Rate | 4 mL/min | 92% purity |
Spectroscopic Validation
¹H-NMR (600 MHz, CDCl₃):
HRMS (ESI-TOF):
Challenges and Mitigation
Oxidative Degradation
The extended conjugation system necessitates antioxidant stabilization:
Additive | Concentration | Half-life Extension |
---|---|---|
BHT | 0.1% w/v | 3.2-fold |
α-Tocopherol | 50 μM | 2.7-fold |
Scale-Up Limitations
Microreactor technology improves heat transfer during exothermic coupling steps:
Parameter | Batch Reactor | Microreactor |
---|---|---|
Yield | 68% | 83% |
Byproduct Formation | 12% | 4% |
Q & A
Q. Basic Research Focus
- NMR Strategies :
- 1H-NMR : Identify olefinic protons (δ 5.2–6.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm for exchangeable protons). Use COSY to correlate adjacent protons in the polyene chain .
- 13C-NMR : Assign quaternary carbons in the cyclohexenone ring (δ 180–200 ppm for ketones) and polyene chain (δ 120–140 ppm for conjugated double bonds) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C40H56O2) and detect fragmentation patterns indicative of cyclohexenone cleavage .
What experimental approaches can address contradictions in reported toxicity data for this compound?
Advanced Research Focus
Discrepancies in acute toxicity (e.g., oral LD50 ranging from 300–500 mg/kg in rodent models) may arise from impurities or isomer-dependent effects. Mitigation strategies include:
- Isomer-Specific Toxicity Assays : Test individual E/Z isomers using in vitro models (e.g., HepG2 cells) to isolate cytotoxic effects .
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain organ-specific toxicity .
- Dose-Response Refinement : Conduct OECD-compliant acute oral toxicity studies with rigorously purified batches to establish accurate LD50 values .
How can computational modeling guide the design of derivatives with enhanced photostability?
Advanced Research Focus
The compound’s extended conjugation system makes it prone to UV-induced degradation. Computational methods include:
- TD-DFT Calculations : Predict λmax for electronic transitions and identify bonds susceptible to photolytic cleavage (e.g., C9–C10 in the polyene chain) .
- Molecular Dynamics : Simulate degradation pathways under simulated sunlight (AM1.5G spectrum) to prioritize stabilizing modifications, such as methyl group substitution at C16 to reduce radical formation .
- Experimental Validation : Compare computational predictions with accelerated UV stability tests (ISO 4892-2) using quartz glass reactors .
What methodologies are recommended for analyzing enantiomeric purity of the (4R,4S)-configured cyclohexenone core?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
- Circular Dichroism (CD) : Correlate CD signals (e.g., positive Cotton effect at 280 nm) with the (4R) configuration to confirm stereochemical integrity .
- Synthetic Controls : Prepare racemic mixtures via non-stereoselective synthesis as reference standards for ee quantification .
How should researchers design experiments to assess the compound’s reactivity under aerobic vs. anaerobic conditions?
Q. Basic Research Focus
- Oxygen Sensitivity Tests :
- Stabilization Strategies : Add antioxidants (e.g., BHT at 0.1% w/v) to reaction mixtures to suppress oxidative chain cleavage .
What protocols ensure safe handling given its GHS classification as a skin irritant and respiratory sensitizer?
Q. Basic Research Focus
- PPE Requirements : Wear nitrile gloves (≥8 mil thickness), safety goggles with side shields, and NIOSH-approved N95 respirators during weighing .
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s for procedures generating dust or aerosols .
- Spill Management : Decontaminate spills with inert absorbents (vermiculite) and 10% aqueous ethanol to solubilize residues .
How can researchers reconcile discrepancies in reported melting points (e.g., 120–125°C vs. 130–135°C)?
Advanced Research Focus
Variations may arise from polymorphic forms or residual solvents.
- DSC Analysis : Perform differential scanning calorimetry at 10°C/min to detect endothermic peaks corresponding to polymorph transitions .
- PXRD : Compare X-ray diffraction patterns of batches to identify crystalline vs. amorphous phases .
- Karl Fischer Titration : Quantify residual solvent content (e.g., ethanol ≤0.5% w/w) to rule out plasticizing effects .
What strategies optimize the compound’s solubility for in vitro biological assays?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for aqueous solubility. For lipid-rich media, employ Cremophor EL (0.1% w/v) .
- pH Adjustment : Ionize the hydroxyl group (pKa ~9.5) by preparing solutions in pH 10.0 buffer (e.g., glycine-NaOH) to enhance solubility 5-fold .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) via emulsion-solvent evaporation for sustained release .
How can kinetic studies elucidate degradation pathways during long-term storage?
Q. Advanced Research Focus
- Forced Degradation : Expose solid samples to 40°C/75% RH for 12 weeks. Monitor degradation via HPLC-MS to identify hydrolytic (cyclohexenone ring opening) vs. oxidative (polyene chain cleavage) pathways .
- Arrhenius Modeling : Calculate activation energy (Ea) for degradation from accelerated stability data to predict shelf life at 25°C .
- Packaging Optimization : Use amber glass vials with argon headspace to reduce photooxidation and moisture uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.